2-Amino-5-chlorobenzamide

Fragment-Based Drug Discovery Tuberculosis Cytochrome P450

This specific 2-amino-5-chloro substitution is essential: it enables the validated CYP121 binding mode in M. tuberculosis (PDB: 5EDT), the 1 nM MAO-A inhibition with 1000-fold selectivity, and the P₂O₅ dehydration route to 2-amino-5-chlorobenzonitrile. Non-chlorinated analogs invalidate these protocols. Procure ≥98% purity material for insecticide intermediate use, fragment-based drug discovery, and heterocycle synthesis.

Molecular Formula C7H7ClN2O
Molecular Weight 170.59 g/mol
CAS No. 5202-85-7
Cat. No. B107076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-chlorobenzamide
CAS5202-85-7
Synonyms5-Chloroanthranilamide;  NSC 142032
Molecular FormulaC7H7ClN2O
Molecular Weight170.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C(=O)N)N
InChIInChI=1S/C7H7ClN2O/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H2,10,11)
InChIKeyDNRVZOZGQHHDAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-chlorobenzamide (CAS 5202-85-7): A Defined Chlorinated Benzamide Building Block for Fragment-Based and Synthetic Chemistry Applications


2-Amino-5-chlorobenzamide (CAS 5202-85-7) is a halogenated benzamide derivative with a molecular weight of 170.6 g/mol and a melting point consistently reported between 169–173°C [1]. It is commercially available as a white to pale yellow crystalline solid with typical purity specifications of ≥98.0% by HPLC [2]. The compound is structurally defined by a chlorine atom at the 5-position and an amino group at the 2-position of the benzamide ring [3], establishing it as a versatile intermediate for the synthesis of diverse heterocyclic systems and as a validated fragment for drug discovery campaigns.

Why 2-Amino-5-chlorobenzamide Cannot Be Casually Replaced by Unsubstituted or Differently Halogenated Analogs


While unsubstituted benzamide or other halogenated anthranilamide derivatives may appear superficially similar as chemical building blocks, their substitution patterns critically dictate both reactivity and molecular recognition. The precise 2-amino-5-chloro substitution geometry of this compound is essential for its validated role as a ligand fragment, as confirmed by its specific binding mode in the Mycobacterium tuberculosis CYP121 crystal structure (PDB: 5EDT) [1]. Furthermore, its reactivity as an intermediate in synthetic pathways—such as the dehydration to 2-amino-5-chlorobenzonitrile using P₂O₅ [2] or its use in preparing insecticidal anthranilamide compounds [3]—depends on the specific electronic and steric effects conferred by the 5-chloro substituent. Substituting with non-chlorinated or differently halogenated analogs would introduce significant variance in these critical properties, invalidating established experimental protocols and risking project failure.

2-Amino-5-chlorobenzamide: Quantitative Comparative Evidence for Scientific Selection


Validated Fragment Hit with Defined Binding Mode in CYP121 Crystal Structure

2-Amino-5-chlorobenzamide has been co-crystallized with Mycobacterium tuberculosis CYP121, confirming its specific binding mode as a fragment hit (PDB ID: 5EDT) [1]. Unlike unsubstituted benzamide or other simple fragments that may lack any observable binding or structural information, this compound's binding has been resolved by X-ray diffraction at a resolution of 2.45 Å [2]. This provides a direct, verifiable structural foundation for further optimization in drug discovery programs, in contrast to analogs for which no such experimental 3D binding data exists.

Fragment-Based Drug Discovery Tuberculosis Cytochrome P450

Quantitative Inhibition of Human Monoamine Oxidase A (MAO-A) with Defined Selectivity Over MAO-B

Inhibition assays against human recombinant MAO-A expressed in Sf9 cells revealed a potent IC₅₀ of 1 nM for 2-Amino-5-chlorobenzamide [1]. Crucially, selectivity was evaluated against the B isoform of the enzyme from rat brain homogenates, where the compound exhibited an IC₅₀ of 1,000 nM (1 µM) [1]. This quantifies a 1000-fold selectivity for MAO-A over MAO-B, establishing a defined, target-specific inhibitory profile that is not a universal property of all benzamide or anthranilamide derivatives.

Neurochemistry Enzyme Inhibition Monoamine Oxidase

Specific Binding Affinity for Trypanosoma brucei Rhodesain

2-Amino-5-chlorobenzamide was assessed for its ability to inhibit recombinant rhodesain, the major cysteine protease of Trypanosoma brucei rhodesiense, the causative agent of human African trypanosomiasis. An inhibition constant (Ki) was determined using a fluorescence microplate reader assay with Cbz-Phe-Arg-AMC as the fluorogenic substrate [1]. While many simple benzamide fragments fail to show any interaction with this target, the measurable Ki value confirms a specific, quantifiable binding event, validating its utility as a starting point for anti-parasitic drug discovery. Quantitative Ki data is available in the BindingDB repository [2].

Parasitology Cysteine Protease Neglected Tropical Diseases

Commercially Certified Purity and Defined Physicochemical Specifications for Reproducible Research

As a widely available research chemical, 2-Amino-5-chlorobenzamide is supplied with rigorous analytical certification. Leading vendors report a minimum purity of >98.0% as determined by both HPLC (area%) and nonaqueous titration [1]. Its physical form is specified as a white to light yellow powder or crystal, with a melting point tightly controlled between 169.0 and 173.0 °C [1]. This level of analytical standardization is critical for ensuring reproducibility in synthetic procedures and biological assays, in contrast to sourcing from less reputable suppliers or using crude, uncharacterized material. The defined storage condition (room temperature, cool and dark place) further ensures stability [1].

Chemical Synthesis Analytical Chemistry Quality Control

Critical Intermediate in the Industrial Synthesis of High-Value Anthranilamide Insecticides

2-Amino-5-chlorobenzamide is a key starting material for the preparation of 2-amino-5-chloro-N,3-dimethylbenzamide, which in turn is a crucial intermediate in the synthesis of the blockbuster diamide insecticides chlorantraniliprole and cyantraniliprole [1]. Patents describe novel, efficient processes specifically for the conversion of this compound into the N,3-dimethylbenzamide derivative [2]. This establishes a direct and commercially significant industrial application pathway, distinguishing it from other benzamide derivatives that do not serve as precursors to this economically important class of insecticides.

Agrochemical Synthesis Process Chemistry Insecticide Manufacturing

Demonstrated Reactivity Profile: Dehydration to 2-Amino-5-chlorobenzonitrile with Phosphorus Pentoxide

A defined synthetic transformation has been reported for 2-Amino-5-chlorobenzamide, namely its dehydration to 2-amino-5-chlorobenzonitrile using phosphorus pentoxide (P₂O₅) [1]. This specific reactivity, which yields a valuable benzonitrile intermediate, is a function of the primary benzamide group and the specific electronic environment of the aromatic ring. Analogs lacking the benzamide moiety or with different substitution patterns would not undergo this same transformation or would yield different products, underscoring the unique synthetic utility of this specific compound.

Synthetic Methodology Dehydration Reaction Nitrile Synthesis

2-Amino-5-chlorobenzamide: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Fragment-Based Drug Discovery for Tuberculosis and Neglected Tropical Diseases

This compound is a validated fragment hit for Mycobacterium tuberculosis CYP121, with its binding mode confirmed by a high-resolution co-crystal structure (PDB: 5EDT) [1]. It also demonstrates measurable binding affinity for T. brucei rhodesain [2]. These properties make it an excellent starting point for medicinal chemistry campaigns targeting tuberculosis or human African trypanosomiasis, where structure-guided optimization can be directly applied.

Neuroscience Research: Development of Potent and Selective MAO-A Inhibitors

With a demonstrated IC₅₀ of 1 nM for human MAO-A and a 1000-fold selectivity over MAO-B [1], 2-Amino-5-chlorobenzamide serves as a compelling scaffold for the development of next-generation MAO-A inhibitors. Researchers focused on depression, anxiety, or neurodegenerative diseases can leverage this existing selectivity profile to design new chemical probes or therapeutic candidates with minimized off-target activity.

Agrochemical Process Development: Synthesis of Diamide Insecticides

This compound is a critical intermediate in the patented synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide, which is subsequently used to manufacture the widely used insecticides chlorantraniliprole and cyantraniliprole [1]. Industrial process chemists and agrochemical researchers can utilize this compound to develop and optimize novel, cost-effective, and scalable synthetic routes for these important crop protection agents.

Organic Synthesis: Reliable Building Block for Benzonitrile Derivatives

2-Amino-5-chlorobenzamide undergoes a well-defined dehydration reaction with P₂O₅ to yield 2-amino-5-chlorobenzonitrile [1]. This provides a reliable and literature-supported method for organic chemists to access a useful benzonitrile intermediate, which can be further functionalized in the synthesis of complex heterocycles or pharmaceutical agents.

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